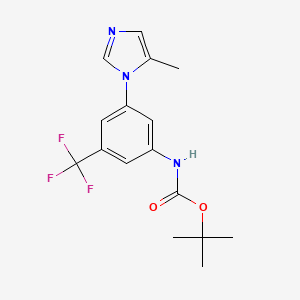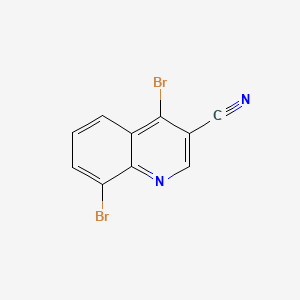
6-Bromo-2-methyl-2,3-dihydrobenzofuran-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-methyl-2,3-dihydrobenzofuran-4-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position on the dihydrobenzofuran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methyl-2,3-dihydrobenzofuran-4-ol typically involves the bromination of 2-methyl-2,3-dihydrobenzofuran-4-ol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of the bromine and ensure selective bromination at the 6th position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-2-methyl-2,3-dihydrobenzofuran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-methyl-2,3-dihydrobenzofuran-4-ol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products:
Oxidation: Formation of 6-bromo-2-methyl-2,3-dihydrobenzofuran-4-one.
Reduction: Formation of 2-methyl-2,3-dihydrobenzofuran-4-ol.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-methyl-2,3-dihydrobenzofuran-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 6-Bromo-2-methyl-2,3-dihydrobenzofuran-4-ol is largely dependent on its interaction with biological targets. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity towards enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by forming covalent bonds with active site residues or by inducing conformational changes that disrupt enzyme function. Additionally, its ability to generate reactive oxygen species (ROS) upon metabolic activation can contribute to its cytotoxic effects against cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-2,3-dihydrobenzofuran-4-ol: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Chloro-2-methyl-2,3-dihydrobenzofuran-4-ol: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions with biological targets.
6-Bromo-2,3-dihydrobenzofuran-4-ol: Lacks the methyl group, leading to variations in its physicochemical properties and biological activities
Uniqueness: 6-Bromo-2-methyl-2,3-dihydrobenzofuran-4-ol is unique due to the specific combination of substituents on the benzofuran ring. The presence of both the bromine atom and the methyl group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
6-bromo-2-methyl-2,3-dihydro-1-benzofuran-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-5-2-7-8(11)3-6(10)4-9(7)12-5/h3-5,11H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKCUORKKDOBCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C=C2O1)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














